molecular formula C10H11Cl2NO2 B11019135 2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide

2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11019135
M. Wt: 248.10 g/mol
InChI Key: XHSXKUIODBVYRP-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound with the molecular formula C10H11Cl2NO2. This compound is known for its unique chemical structure, which includes two chlorine atoms, a methoxy group, and a methyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide typically involves the reaction of 2-methoxy-5-methylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include N-substituted acetamides.

    Oxidation Reactions: Products include hydroxylated derivatives.

    Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

2,2-Dichloro-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical properties

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2,2-dichloro-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C10H11Cl2NO2/c1-6-3-4-8(15-2)7(5-6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)

InChI Key

XHSXKUIODBVYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(Cl)Cl

Origin of Product

United States

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